molecular formula C7H5BrClNO B12442361 1-(3-Bromopyridin-4-YL)-2-chloroethanone

1-(3-Bromopyridin-4-YL)-2-chloroethanone

Cat. No.: B12442361
M. Wt: 234.48 g/mol
InChI Key: XWJKSGXRGCOCII-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-YL)-2-chloroethanone is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 2-position of the ethanone group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-4-YL)-2-chloroethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-bromopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-4-YL)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(3-methoxypyridin-4-YL)-2-chloroethanone.

Scientific Research Applications

1-(3-Bromopyridin-4-YL)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-YL)-2-chloroethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine: A simpler derivative with a bromine atom at the 4-position of the pyridine ring.

    2-Chloro-3-bromopyridine: A compound with both chlorine and bromine atoms on the pyridine ring but in different positions.

    1-(4-Bromopyridin-3-YL)-2-chloroethanone: A positional isomer with the bromine atom at the 4-position and the chlorine atom at the 2-position of the ethanone group.

Uniqueness

1-(3-Bromopyridin-4-YL)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)-2-chloroethanone

InChI

InChI=1S/C7H5BrClNO/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4H,3H2

InChI Key

XWJKSGXRGCOCII-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)CCl)Br

Origin of Product

United States

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